molecular formula C13H16N4O B11808027 6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile

6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile

Cat. No.: B11808027
M. Wt: 244.29 g/mol
InChI Key: BDONDZMNTAUDQE-UHFFFAOYSA-N
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Description

6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated parallel solid-phase synthesis and photocatalytic synthesis can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Acetylpiperazin-1-yl)-4-methylnicotinonitrile is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to act as a selective acetylcholinesterase inhibitor makes it a valuable compound for research in neurodegenerative diseases .

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

6-(4-acetylpiperazin-1-yl)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H16N4O/c1-10-7-13(15-9-12(10)8-14)17-5-3-16(4-6-17)11(2)18/h7,9H,3-6H2,1-2H3

InChI Key

BDONDZMNTAUDQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)N2CCN(CC2)C(=O)C

Origin of Product

United States

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